molecular formula C17H33NO8 B609604 N-methyl-N-(t-Boc)-PEG4-acid CAS No. 1260431-01-3

N-methyl-N-(t-Boc)-PEG4-acid

Cat. No. B609604
M. Wt: 379.45
InChI Key: SZYFMMNWNDIBGM-UHFFFAOYSA-N
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Description

“N-methyl-N-(t-Boc)-PEG4-acid” is a compound that contains a carbamate group, which is a key structural motif in many approved drugs and prodrugs . The carbamate functionality is related to amide-ester hybrid features and, in general, displays very good chemical and proteolytic stabilities .


Synthesis Analysis

The synthesis of compounds like “N-methyl-N-(t-Boc)-PEG4-acid” often involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .


Molecular Structure Analysis

The molecular structure of “N-methyl-N-(t-Boc)-PEG4-acid” is characterized by the presence of a carbamate functionality. This functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .


Chemical Reactions Analysis

The reactions of “N-methyl-N-(t-Boc)-PEG4-acid” involve the use of isocyanate intermediates, which are generated in situ . A selective, catalytic and practical method for removing a Boc group from several N, N0-diprotected amino acids and amine derivatives using iron(III) salts as sustainable catalysts is described .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-methyl-N-(t-Boc)-PEG4-acid” include a refractive index n20/D 1.437 (lit.), a boiling point of 190 °C (lit.), and a density of 1.079 g/mL at 25 °C .

Scientific Research Applications

Summary of the Application

A one-pot synthesis of amides from N-Boc-protected amines has been described . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

Methods of Application or Experimental Procedures

The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

Results or Outcomes

Using this reaction protocol, a variety of N-Boc-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .

2. Deprotection of N-Boc-Protected Functionalized Heteroarenes

Summary of the Application

A method for the deprotection of N-Boc-protected functionalized heteroarenes via addition/elimination with 3-Methoxypropylamine has been developed .

Methods of Application or Experimental Procedures

The method involves the use of 3-Methoxypropylamine as a mild deprotecting agent for various N-Boc-protected heteroarenes via a proposed addition/elimination mechanism .

Results or Outcomes

The method was applied to various heteroarenes including indoles, 1,2-indazoles, 1,2-pyrazoles, and related derivatives . A ten-fold scale-up reaction and experimental evaluation of a preliminary mechanistic hypothesis are reported .

3. Synthesis of Amides from N-Alloc-, N-Boc-, and N-Cbz-Protected Amines

Summary of the Application

A one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

Methods of Application or Experimental Procedures

The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

Results or Outcomes

Using this reaction protocol, a variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .

4. Deprotection of N-Boc-Protected Functionalized Heteroarenes

Summary of the Application

A method for the deprotection of N-Boc-protected functionalized heteroarenes via addition/elimination with 3-Methoxypropylamine has been developed .

Methods of Application or Experimental Procedures

The method involves the use of 3-Methoxypropylamine as a mild deprotecting agent for various N-Boc-protected heteroarenes via a proposed addition/elimination mechanism .

Results or Outcomes

The method was applied to various heteroarenes including indoles, 1,2-indazoles, 1,2-pyrazoles, and related derivatives . A ten-fold scale-up reaction and experimental evaluation of a preliminary mechanistic hypothesis are reported .

5. Synthesis of Amides from N-Alloc-, N-Boc-, and N-Cbz-Protected Amines

Summary of the Application

A one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

Methods of Application or Experimental Procedures

The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

Results or Outcomes

Using this reaction protocol, a variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .

6. Deprotection of N-Boc-Protected Functionalized Heteroarenes

Summary of the Application

A method for the deprotection of N-Boc-protected functionalized heteroarenes via addition/elimination with 3-Methoxypropylamine has been developed .

Methods of Application or Experimental Procedures

The method involves the use of 3-Methoxypropylamine as a mild deprotecting agent for various N-Boc-protected heteroarenes via a proposed addition/elimination mechanism .

Results or Outcomes

The method was applied to various heteroarenes including indoles, 1,2-indazoles, 1,2-pyrazoles, and related derivatives . A ten-fold scale-up reaction and experimental evaluation of a preliminary mechanistic hypothesis are reported .

Safety And Hazards

The safety and hazards associated with “N-methyl-N-(t-Boc)-PEG4-acid” include skin corrosion and serious eye irritation . It is classified as a combustible, corrosive hazardous material .

Future Directions

The future directions for “N-methyl-N-(t-Boc)-PEG4-acid” could involve the development of new strategies for deprotection of this complexant class . This could lead to the formation of new compounds with potential applications in various fields, including drug design and discovery .

properties

IUPAC Name

3-[2-[2-[2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO8/c1-17(2,3)26-16(21)18(4)6-8-23-10-12-25-14-13-24-11-9-22-7-5-15(19)20/h5-14H2,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYFMMNWNDIBGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(t-Boc)-PEG4-acid

Synthesis routes and methods

Procedure details

85.4 mg of NaH are added portionwise to a solution, cooled to 0° C., of 520 mg of 3-[2-(2-{2-[2-((tert-butoxycarbonyl)amino)ethoxy]ethoxy}ethoxy)ethoxy]propanoic acid in 14 ml of THF. After stirring for 5 min, 150 μl of iodomethane are added. The mixture is then stirred at AT for 2 h and then an additional 150 μl of iodomethane are added. After 12 h at AT, the mixture is hydrolysed and then brought to acidic pH by addition of aqueous acetic acid at 0° C. The aqueous phase is extracted 3× with AcOEt, the combined organic phases are dried over MgSO4 and concentrated under RP, and the crude product obtained is reacted again according to the same protocol with 85 mg of NaH and 176 μl of iodomethane for an additional 2 h. 500 mg of 3-[2-(2-{2-[2-((tert-butoxycarbonyl)(methyl)amino)ethoxy]ethoxy}ethoxy)ethoxy]propanoic acid are thus obtained.
Name
Quantity
85.4 mg
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step Two
Quantity
150 μL
Type
reactant
Reaction Step Three
Quantity
150 μL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
85 mg
Type
reactant
Reaction Step Six
Quantity
176 μL
Type
reactant
Reaction Step Six

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